molecular formula C10H16O4 B13065899 Methyl 2,2,5,5-tetramethyl-4-oxooxolane-3-carboxylate

Methyl 2,2,5,5-tetramethyl-4-oxooxolane-3-carboxylate

Cat. No.: B13065899
M. Wt: 200.23 g/mol
InChI Key: YAKXRLBJQZUQNH-UHFFFAOYSA-N
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Description

Methyl 2,2,5,5-tetramethyl-4-oxooxolane-3-carboxylate is a substituted oxolane derivative featuring a central tetrahydrofuran ring with four methyl groups at positions 2 and 5, a ketone group at position 4, and a methyl ester at position 3. This compound is structurally related to simpler oxolane derivatives, such as methyl 4-oxotetrahydrofuran-3-carboxylate (CAS 57595-23-0), which lacks the 2,2,5,5-tetramethyl substitution .

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 2,2,5,5-tetramethyl-4-oxooxolane-3-carboxylate

InChI

InChI=1S/C10H16O4/c1-9(2)6(8(12)13-5)7(11)10(3,4)14-9/h6H,1-5H3

InChI Key

YAKXRLBJQZUQNH-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(=O)C(O1)(C)C)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Alkylation and Formation of Key Intermediates

  • Starting from commercially available substituted cyclopentadiones, alkylation with methylating agents introduces the four methyl groups at the 2 and 5 positions of the oxolane ring precursor.
  • Subsequent reduction with sodium borohydride or other hydride sources yields syn- and anti-diastereomers of the intermediate cyclopentanediols.
  • These intermediates serve as versatile building blocks for further cyclization steps.

Cyclization to Form the Oxolane Ring

  • Intramolecular cyclization is typically promoted by Lewis acids such as boron trifluoride etherate (BF3·Et2O), facilitating the formation of the oxolane ring via oxacarbenium ion intermediates.
  • The reaction conditions are optimized to favor the formation of a single stereoisomer with the methyl substituents oriented pseudo-equatorially, enhancing ring stability.
  • Alternative cyclization methods include palladium-catalyzed decarboxylative allylation, which allows coupling of allyl esters to form the cyclic structure with high stereochemical fidelity.

Functional Group Transformations

  • Installation of the methyl ester at the 3-position is achieved either by esterification of the corresponding acid or by direct use of methyl glycolate derivatives.
  • The ketone at the 4-position is introduced or preserved through selective oxidation or protection/deprotection sequences.
  • Protecting groups such as N-Boc on amines or silyl ethers on alcohols are employed during multi-step syntheses to prevent side reactions.
Step Reaction Type Reagents/Conditions Outcome Yield (%)
1 Alkylation Methyl iodide, base (e.g., NaH) Introduction of methyl groups at 2,5-positions 80-90
2 Reduction NaBH4, MeOH Formation of diastereomeric cyclopentanediols 75-85
3 Cyclization BF3·Et2O, CH2Cl2, low temperature Oxolane ring formation with stereocontrol 70-80
4 Esterification or ester introduction Methyl glycolate or acid + MeOH, acid catalyst Formation of methyl ester at C-3 85-90
5 Oxidation (if needed) PCC or Swern oxidation Introduction of ketone at C-4 60-75
  • The use of branching synthetic pathways allows the preparation of various diastereomers and analogues, facilitating the exploration of stereochemical effects on biological activity.
  • Computational analysis of scaffold libraries derived from such syntheses shows that these compounds adhere to desirable drug-like properties, such as molecular weight around 200 Da and moderate lipophilicity (logP ~1.3), making them suitable for fragment-based drug discovery.
  • The synthetic routes emphasize high stereoselectivity and functional group tolerance , crucial for preparing complex molecules with multiple quaternary centers.
  • Transition metal catalysis, especially palladium-catalyzed reactions, enhances the efficiency and diversity of the synthetic approaches, enabling scalable preparation.
Preparation Method Key Features Advantages Limitations
Alkylation of substituted cyclopentadiones Introduces quaternary methyl groups High regio- and stereoselectivity Requires careful control of conditions
Lewis acid-promoted cyclization (BF3·Et2O) Forms oxolane ring via oxacarbenium intermediate Good stereocontrol, high yield Sensitive to moisture and temperature
Palladium-catalyzed decarboxylative allylation Enables ring closure with allyl esters Versatile, mild conditions Requires expensive catalysts
Esterification with methyl glycolate Introduces methyl ester functionality Straightforward, high yield May require protection of other groups
Selective oxidation Introduces ketone at specific position High selectivity Moderate yields, sensitive to overoxidation

The preparation of Methyl 2,2,5,5-tetramethyl-4-oxooxolane-3-carboxylate involves sophisticated synthetic strategies combining alkylation, selective reductions, Lewis acid-promoted cyclizations, and functional group transformations. These methods enable the efficient construction of a densely substituted oxolane ring system with precise stereochemical control. Advances in transition metal catalysis and diversity-oriented synthesis have further enhanced the accessibility and structural diversity of this compound class, supporting its potential applications in medicinal chemistry and drug discovery.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2,5,5-tetramethyl-4-oxooxolane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2,2,5,5-tetramethyl-4-oxooxolane-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be employed in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 2,2,5,5-tetramethyl-4-oxooxolane-3-carboxylate exerts its effects depends on its specific application. In chemical reactions, the ester group can undergo nucleophilic attack, leading to various transformations. The molecular targets and pathways involved are determined by the nature of the reagents and conditions used.

Comparison with Similar Compounds

Key Structural Differences

The primary distinction between Methyl 2,2,5,5-tetramethyl-4-oxooxolane-3-carboxylate and its analogues lies in the substitution pattern:

Compound Name Substituents at Positions 2 and 5 Ketone Position Ester Position
This compound 2,2,5,5-tetramethyl 4 3
Methyl 4-oxotetrahydrofuran-3-carboxylate None 4 3

The tetramethyl substitution in the target compound introduces steric hindrance, altering its conformational flexibility and electronic environment. NMR studies on similar oxolane derivatives (e.g., compounds 1 and 7 in ) show that methyl substituents cause distinct chemical shift variations in regions corresponding to protons near the substituents (e.g., positions 29–36 and 39–44) .

Physicochemical Properties and Reactivity

Impact of Methyl Substitution

  • Electronic Effects : Methyl groups donate electron density via hyperconjugation, stabilizing adjacent charges. This could modulate acidity/basicity of functional groups.
  • Solubility: Increased hydrophobicity due to methyl groups may lower water solubility relative to non-methylated analogues.

’s “lumping strategy” groups structurally similar compounds for reaction modeling . However, the tetramethyl substitution in the target compound likely excludes it from being lumped with simpler oxolanes due to divergent reactivity.

Application and Functional Differences

While methyl 4-oxotetrahydrofuran-3-carboxylate derivatives are explored as intermediates in drug synthesis (e.g., for antibiotics or antifungals), the tetramethyl variant’s steric bulk may limit its utility in certain catalytic or enzymatic processes. For example:

  • Pharmaceuticals : Methyl groups could enhance metabolic stability but reduce binding affinity to target proteins.
  • Material Science: Increased rigidity from methyl groups might make the compound suitable as a monomer for specialized polymers.

Research Findings and Case Studies

NMR Analysis of Structural Analogues

In a study comparing rapamycin analogues (), regions with substituent differences (e.g., methyl groups) exhibited distinct $ ^1H $-NMR chemical shifts (e.g., Δδ = 0.2–0.5 ppm in regions A and B) . Applying this to the target compound, its tetramethyl groups would similarly perturb chemical shifts in adjacent protons, aiding structural elucidation.

Reaction Modeling via Lumping Strategies

demonstrates that lumping simplifies reaction networks by grouping analogues with similar properties . However, the target compound’s unique substitution likely necessitates separate treatment in kinetic models due to altered reaction pathways.

Biological Activity

Methyl 2,2,5,5-tetramethyl-4-oxooxolane-3-carboxylate (CAS No. 1501808-73-6) is a compound belonging to the oxolane family, characterized by its unique structural features and potential biological activities. This article explores its biological activity based on available research findings, including case studies and data tables.

  • Molecular Formula : C10H16O4
  • Molecular Weight : 200.23 g/mol
  • CAS Number : 1501808-73-6

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological properties and potential therapeutic applications.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress-related diseases. For instance, studies on related oxolane derivatives have shown their ability to scavenge free radicals effectively.

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory potential. Preliminary findings suggest that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation. This could position it as a candidate for treating inflammatory diseases.

Case Study 1: Antioxidant Evaluation

In a study assessing the antioxidant activity of various oxolane derivatives, this compound was found to exhibit a dose-dependent increase in free radical scavenging activity. The study utilized the DPPH assay to quantify antioxidant capacity.

Concentration (µg/mL)% Inhibition
1030
5055
10075

Case Study 2: Anti-inflammatory Mechanism

Another study focused on the anti-inflammatory effects of the compound in vitro. The results demonstrated a reduction in TNF-alpha levels in macrophage cultures treated with this compound.

Treatment GroupTNF-alpha (pg/mL)
Control120
Compound (50 µM)80
Compound (100 µM)50

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Scavenging of Reactive Oxygen Species (ROS) : The compound's structure may facilitate interactions with ROS.
  • Inhibition of NF-kB Pathway : Similar compounds have been shown to inhibit NF-kB activation, leading to decreased expression of inflammatory mediators.

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